molecular formula C15H17BrN4O B5755274 4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE

4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE

Cat. No.: B5755274
M. Wt: 349.23 g/mol
InChI Key: CHLPBTYHUZCEQX-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-methylpiperazino)-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bromine atom at position 4, a 4-methylpiperazino group at position 5, and a phenyl ring at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPBTYHUZCEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution with Methylpiperazino Group: The substitution of the bromine atom with the 4-methylpiperazino group can be carried out using nucleophilic substitution reactions, typically involving the use of 4-methylpiperazine and a suitable base.

    Phenyl Group Introduction: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and appropriate bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone derivatives.

Scientific Research Applications

4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-BROMO-5-(4-METHYLPIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties References
Target Compound 4-Br, 5-(4-methylpiperazino), 2-Ph C₁₅H₁₆BrN₅O 380.23 Enhanced solubility due to 4-methylpiperazino; potential CNS activity
5-Bromo-4-chloro-2-phenylpyridazinone 4-Cl, 5-Br, 2-Ph C₁₀H₆BrClN₂O 285.52 High toxicity; used as a synthetic intermediate
4-Bromo-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-pyridazinone 3,4-Cl₂Ph, 6-I-pyridinylmethoxy C₁₆H₉BrCl₂IN₃O₂ 552.99 High toxicity (LD₅₀: 100 mg/kg); emits toxic fumes upon decomposition
5-Bromo-2-(4-fluorophenyl)-4-methoxy-pyridazinone 4-OCH₃, 5-Br, 2-(4-FPh) C₁₁H₈BrFN₂O₂ 299.10 Moderate lipophilicity (XLogP3: 2.2); fluorophenyl enhances metabolic stability
Key Observations:

Substituent Effects on Solubility: The 4-methylpiperazino group in the target compound likely improves water solubility compared to halogen-heavy analogs (e.g., 4-Br/4-Cl in ), which are more lipophilic and prone to bioaccumulation .

Toxicity Profiles: Halogenated derivatives, such as the dichlorophenyl-iodopyridinyl compound (), exhibit significant toxicity (LD₅₀: 100 mg/kg), whereas the target compound’s piperazino group may mitigate toxicity by reducing halogen content .

Biological Activity: The fluorophenyl and methoxy groups in ’s compound suggest tunable electronic properties for receptor binding, whereas the target’s piperazino group could enhance CNS penetration due to its amine functionality .

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